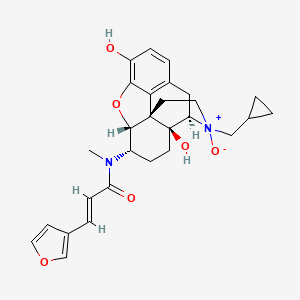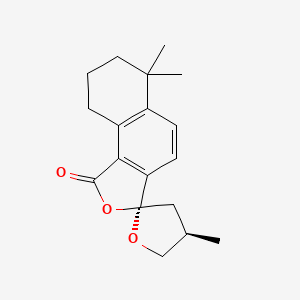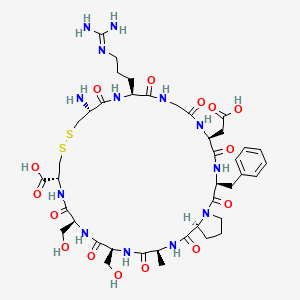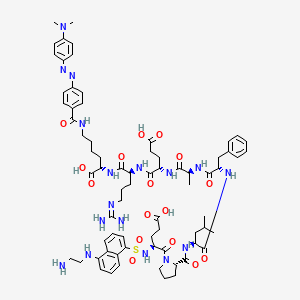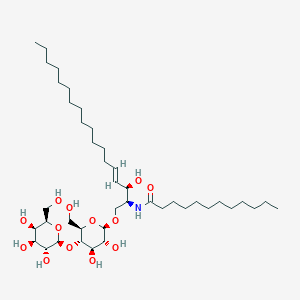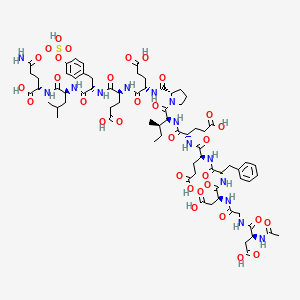
Acetyl-Hirudin (53-65) (sulfatiert)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Hirudin (53-65) (sulfated), also known as Hirugen, is the C-terminal fragment of hirudin (residues 53-65). It binds to and protects thrombin against cleavage by trypsin, and to a lesser degree, prevents the cleavage of thrombin by pancreatic elastase .
Molecular Structure Analysis
The molecular weight of Acetyl-Hirudin (53-65) (sulfated) is 1705.73, and its chemical formula is C₇₂H₁₀₀N₁₄O₃₂S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 1705.73 and a chemical formula of C₇₂H₁₀₀N₁₄O₃₂S . It is recommended to be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen
Hemmung von Thrombin
Acetyl-Hirudin (53-65) (sulfatiert) ist ein potenter Hemmstoff von Thrombin. Es bindet an Thrombin und schützt es vor Spaltung durch Trypsin und in geringerem Maße verhindert es die Spaltung durch Pankreas-Elastase . Diese spezifische Hemmung ist entscheidend in Forschungsbereichen, die sich auf Blutgerinnungsstörungen konzentrieren, und bietet einen Weg, um neuartige Antikoagulanzientherapien zu untersuchen.
Antithrombotische Aktivität
Derivate von Hirudin, wie Acetyl-Hirudin (53-65) (sulfatiert), haben eine starke antithrombotische Aktivität mit einem geringeren Blutungsrisiko im Vergleich zu anderen Verbindungen gezeigt . Dies macht es zu einem exzellenten Kandidaten für die Entwicklung sichererer Antithrombotika.
Wundheilung und Fibrose
Die Forschung hat gezeigt, dass Hirudin-Derivate einen signifikanten Einfluss auf die Wundheilung und antifibrotische Wirkungen haben können . Acetyl-Hirudin (53-65) (sulfatiert) könnte verwendet werden, um neue Behandlungen zu untersuchen, die die Heilung beschleunigen und die Narbenbildung reduzieren.
Diabetes-Komplikationen
Die Auswirkungen der Verbindung auf Diabetes-Komplikationen sind ein weiterer interessanter Bereich. Es könnte Einblicke in die Behandlung und Bewältigung von Langzeitfolgen von Diabetes, wie Nephropathie und Retinopathie, bieten .
Onkologische Forschung
Acetyl-Hirudin (53-65) (sulfatiert) hat aufgrund seiner Antitumorwirkungen potenzielle Anwendungen in der Krebsforschung. Es könnte verwendet werden, um die Mechanismen des Tumorwachstums und der Metastasierung zu untersuchen sowie gezielte Therapien zu entwickeln .
Neuroprotektion
In Modellen der zerebralen Blutung hat die lokale Anwendung von Hirudin-Derivaten gezeigt, dass sie Gewebsödeme reduzieren und die Apoptose von Nervenzellen hemmen . Dies legt nahe, dass Acetyl-Hirudin (53-65) (sulfatiert) wertvoll für die Erforschung von Behandlungen für Schlaganfall und andere neurodegenerative Erkrankungen sein könnte.
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Acetyl-Hirudin (53-65) (sulfated) plays a crucial role in biochemical reactions by inhibiting thrombin, a key enzyme in the blood coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding clot formation. The compound interacts with thrombin by binding to its active site, effectively blocking its enzymatic activity. Additionally, Acetyl-Hirudin (53-65) (sulfated) interacts with other biomolecules such as trypsin and pancreatic elastase, protecting thrombin from cleavage by these enzymes .
Cellular Effects
Acetyl-Hirudin (53-65) (sulfated) exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, a vasodilator that helps maintain vascular homeostasis. The compound also influences cell signaling pathways by modulating the activity of protein kinase C and mitogen-activated protein kinases, which are involved in cell proliferation and apoptosis. Furthermore, Acetyl-Hirudin (53-65) (sulfated) affects gene expression by upregulating the expression of anti-inflammatory cytokines and downregulating pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of Acetyl-Hirudin (53-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity. This binding disrupts the interaction between thrombin and its substrates, preventing the cleavage of fibrinogen to fibrin. Additionally, Acetyl-Hirudin (53-65) (sulfated) interferes with the binding of thrombin to its co-factors, further inhibiting its activity. The compound also modulates the activity of other enzymes, such as trypsin and pancreatic elastase, by protecting thrombin from cleavage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Hirudin (53-65) (sulfated) have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation over extended periods. Long-term studies have shown that Acetyl-Hirudin (53-65) (sulfated) maintains its anticoagulant activity and continues to inhibit thrombin effectively. Prolonged exposure to high temperatures or extreme pH conditions may lead to partial degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of Acetyl-Hirudin (53-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin and prevents clot formation without causing significant adverse effects. At higher doses, Acetyl-Hirudin (53-65) (sulfated) may lead to bleeding complications and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve optimal anticoagulant activity without causing toxicity .
Metabolic Pathways
Acetyl-Hirudin (53-65) (sulfated) is involved in various metabolic pathways, primarily related to its anticoagulant activity. The compound interacts with enzymes such as thrombin, trypsin, and pancreatic elastase, modulating their activity and preventing the cleavage of fibrinogen. Additionally, Acetyl-Hirudin (53-65) (sulfated) affects metabolic flux by altering the levels of metabolites involved in the coagulation cascade .
Transport and Distribution
Within cells and tissues, Acetyl-Hirudin (53-65) (sulfated) is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to thrombin and other enzymes, facilitating its transport to sites of action. Additionally, Acetyl-Hirudin (53-65) (sulfated) accumulates in areas with high thrombin activity, such as sites of vascular injury, where it exerts its anticoagulant effects .
Subcellular Localization
Acetyl-Hirudin (53-65) (sulfated) is localized to specific subcellular compartments, primarily within the cytoplasm and extracellular matrix. The compound’s activity and function are influenced by its localization, with higher concentrations observed at sites of thrombin activity. Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (53-65) (sulfated) to these compartments, enhancing its anticoagulant properties .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIXTAAZOCKCV-REWSTJKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H100N14O32S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

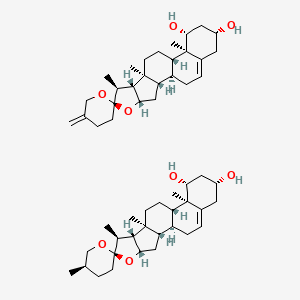
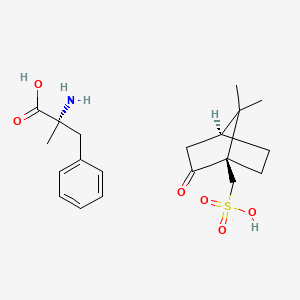
![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)

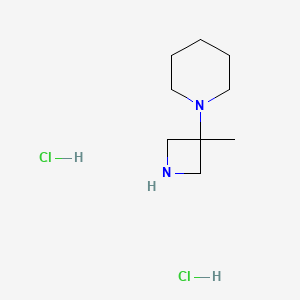
![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)


